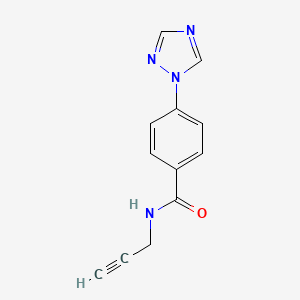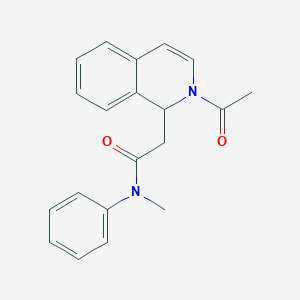![molecular formula C22H26N2O2 B7545635 [3-(methoxymethyl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7545635.png)
[3-(methoxymethyl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(methoxymethyl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as MMPP and has been found to have a range of biochemical and physiological effects.
作用机制
The mechanism of action of MMPP involves its binding to dopamine receptors in the brain. It has been found to have a high affinity for the D2 receptor subtype, which is involved in the regulation of movement, motivation, and reward. MMPP has been shown to inhibit the uptake of dopamine, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
MMPP has been found to have a range of biochemical and physiological effects, including the modulation of dopamine signaling in the brain. It has been shown to increase locomotor activity in animal models and has been used to study the role of dopamine receptors in motor behavior. MMPP has also been found to have anxiolytic and antidepressant-like effects in animal models.
实验室实验的优点和局限性
One advantage of using MMPP in lab experiments is its high affinity for dopamine receptors, which allows for precise targeting of these receptors. MMPP has also been found to be stable and relatively easy to synthesize. One limitation of using MMPP is its potential for off-target effects, as it may bind to other receptors in addition to dopamine receptors.
未来方向
There are several future directions for research on MMPP. One area of interest is the development of new ligands based on the structure of MMPP that may have improved selectivity and affinity for dopamine receptors. Another area of interest is the use of MMPP as a tool to study the role of dopamine receptors in disease states, such as Parkinson's disease and addiction. Additionally, MMPP may have potential therapeutic applications for these and other disorders.
合成方法
The synthesis of MMPP involves the reaction of 3-(methoxymethyl)phenylboronic acid with (E)-3-phenylprop-2-enyl bromide in the presence of a palladium catalyst. The resulting intermediate is then reacted with piperazine to form the final product, MMPP.
科学研究应用
MMPP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for dopamine receptors and has been used as a tool to study the function of these receptors in the brain. MMPP has also been used as a ligand for imaging studies to visualize dopamine receptors in vivo.
属性
IUPAC Name |
[3-(methoxymethyl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-26-18-20-9-5-11-21(17-20)22(25)24-15-13-23(14-16-24)12-6-10-19-7-3-2-4-8-19/h2-11,17H,12-16,18H2,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJUDGZGPQBGDJ-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=CC=C1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4Z)-2-(2-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7545554.png)


![N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B7545567.png)
![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-[(4-methylphenyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B7545572.png)
![2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide](/img/structure/B7545582.png)
![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7545588.png)

![4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7545603.png)
![N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide](/img/structure/B7545613.png)



